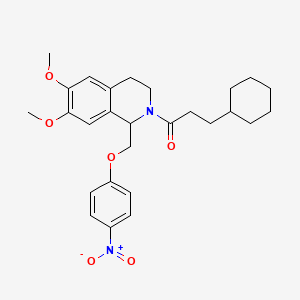![molecular formula C26H27F3N4O4S B11214984 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214984.png)
7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that features a quinazolinone core structure. This compound is of interest due to its potential pharmacological properties, particularly in the fields of neuroprotection and anti-inflammatory activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinazolinone core. The key steps include:
Formation of the quinazolinone core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This involves the reaction of the quinazolinone intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent like dichloromethane or chloroform.
Attachment of the trifluoromethylphenyl group: This step is typically carried out using a trifluoromethylation reagent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Studies have shown its potential as a neuroprotective agent, which could be useful in the treatment of neurodegenerative diseases.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new anti-inflammatory drugs.
Industry: The compound’s unique structure could be exploited in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific molecular targets and pathways:
Neuroprotection: It inhibits the endoplasmic reticulum stress pathway and reduces apoptosis in neuronal cells.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Comparación Con Compuestos Similares
Similar Compounds
Triazole-pyrimidine hybrids: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including anti-inflammatory and neuroprotective effects.
Uniqueness
The unique combination of a quinazolinone core with a trifluoromethylphenyl group and a piperazine moiety sets this compound apart from others. This structure provides a distinct set of pharmacological properties, making it a valuable candidate for further research and development.
Propiedades
Fórmula molecular |
C26H27F3N4O4S |
|---|---|
Peso molecular |
548.6 g/mol |
Nombre IUPAC |
7-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H27F3N4O4S/c27-26(28,29)17-5-4-6-18(13-17)31-9-11-32(12-10-31)23(34)7-2-1-3-8-33-24(35)19-14-21-22(37-16-36-21)15-20(19)30-25(33)38/h4-6,13-15H,1-3,7-12,16H2,(H,30,38) |
Clave InChI |
VCWKHESDBYBYAE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B11214901.png)
![1-(3-chlorophenyl)-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214903.png)
![3-hydroxy-1-(4-methylphenyl)-3-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11214909.png)
![4-bromo-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B11214910.png)

![7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214947.png)

![7-(6-(4-(2,5-dimethylphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11214961.png)
![1-(4-Bromophenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214964.png)
![1-(3,4-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11214978.png)
![(2Z)-6-bromo-2-[(3,4-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B11214991.png)
![(4Z)-2-(4-bromophenyl)-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11214993.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B11214997.png)
![(2Z)-N-(2-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-[(4-phenoxyphenyl)imino]-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11215001.png)
